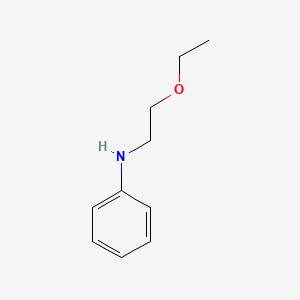

N-(2-Ethoxyethyl)aniline

Beschreibung

N-(2-Ethoxyethyl)aniline is a secondary amine derived from aniline, where one hydrogen atom on the amino group is replaced by a 2-ethoxyethyl substituent (-CH2CH2-OCH2CH3). This structure confers unique physicochemical properties, balancing moderate polarity from the ethoxy group with lipophilicity from the ethyl chain.

- Molecular Formula: C10H15NO

- Molecular Weight: 165.23 g/mol

- Structure: The ethoxyethyl group enhances electron donation to the aromatic ring, influencing reactivity in electrophilic substitutions.

Eigenschaften

CAS-Nummer |

38004-08-9 |

|---|---|

Molekularformel |

C10H15NO |

Molekulargewicht |

165.23 g/mol |

IUPAC-Name |

N-(2-ethoxyethyl)aniline |

InChI |

InChI=1S/C10H15NO/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

InChI-Schlüssel |

JLYJJRHBGXOWSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCNC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method to synthesize N-(2-Ethoxyethyl)aniline involves the nucleophilic substitution reaction between aniline and 2-chloroethyl ethyl ether.

Reductive Amination: Another method involves the reductive amination of 2-ethoxyacetaldehyde with aniline.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-Ethoxyethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: N-(2-ethoxyethyl)cyclohexylamine.

Substitution: Various substituted aniline derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Ethoxyethyl)anilin und seinen Derivaten hängt von der jeweiligen Anwendung und dem Ziel ab. In pharmakologischen Studien kann die Verbindung mit verschiedenen molekularen Zielstrukturen wie Enzymen und Rezeptoren interagieren, um ihre Wirkungen auszuüben. Beispielsweise kann es bestimmte Enzyme hemmen, die an entzündlichen Signalwegen beteiligt sind, was zu entzündungshemmenden Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-(2-Ethoxyethyl)aniline and its derivatives depends on the specific application and target. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Table 1 summarizes key structural and molecular differences between N-(2-Ethoxyethyl)aniline and related compounds:

Table 1: Structural and Molecular Comparison

Physical Properties and Reactivity

Boiling Points :

Solubility :

- Reactivity: Electron-donating substituents (e.g., ethoxy, methoxy) activate the aromatic ring for electrophilic substitution. Cyanoethyl groups (electron-withdrawing) reduce reactivity but enhance thermal stability .

Research Findings and Industrial Relevance

- Catalytic Reactions : demonstrates that substituents on aniline derivatives influence stereochemical outcomes in asymmetric hydrosilylation, suggesting ethoxyethyl groups could modify catalytic efficiency .

- Dye Synthesis: N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline derivatives serve as intermediates for Disperse Orange 73, underscoring the importance of substituent compatibility in dye manufacturing .

- Herbicidal Activity : Ethoxyethyl groups in herbicides () enhance lipophilicity, improving membrane permeability in plants .

Biologische Aktivität

N-(2-Ethoxyethyl)aniline is an organic compound classified as an aniline derivative, characterized by its unique ethoxyethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C11H15NO

- Molecular Weight : Approximately 201.69 g/mol

- Functional Groups : Aniline and ethoxyethyl group

The presence of the ethoxyethyl group enhances the compound's solubility and reactivity, making it suitable for various biochemical applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Interactions : The compound acts as a nucleophile, participating in various biochemical pathways. It has shown potential in enzyme binding studies, suggesting a role in modulating enzymatic activities.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, although specific mechanisms and efficacy require further investigation.

- Anticancer Potential : this compound is being explored for its anticancer properties, with studies indicating it may inhibit cell proliferation in certain cancer cell lines.

The biological effects of this compound are largely attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example:

- It may inhibit enzymes involved in cell proliferation, which contributes to its potential anticancer effects.

- The exact pathways and molecular targets remain under investigation, warranting further research to elucidate its mechanism of action.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of this compound:

-

Enzyme Binding Studies :

- A study demonstrated that this compound interacts with specific enzymes, potentially altering their activity and leading to downstream biological effects.

-

Antimicrobial Activity :

- Research indicated that derivatives of this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications to the ethoxyethyl group could enhance efficacy.

- Cytotoxicity Assessments :

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Interaction | Modulates enzymatic activity | |

| Antimicrobial | Exhibits varying degrees of activity | |

| Anticancer | Moderate cytotoxicity against cancer cell lines |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.